
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a chromene core, which is a benzopyran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of dimedone, various anilines, aromatic aldehydes, and cyanoacetamide under melt conditions followed by ethanol/water as a green media at 80°C . This method is efficient and yields the desired product in good to high yields (74-85%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The presence of the thiophene ring and chromene core likely plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-7-isocyanofluorene: A fluorene core push-pull-type dye with similar photophysical properties.
8-(diethylamino)benzo[b][1,8]naphthyridin-2(1H)-one: A fluorescent nucleobase analogue used in single-molecule fluorescence detection.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
What sets 2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups and heterocyclic rings
Eigenschaften
IUPAC Name |
2-amino-7-(diethylamino)-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)12-7-8-13-15(10-12)22-18(20)14(11-19)17(13)16-6-5-9-23-16/h5-10,17H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNWUQQUXAQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4916626.png)
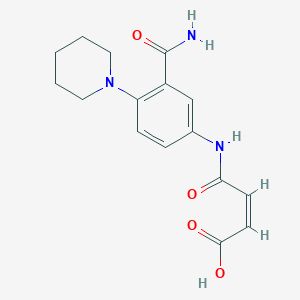
![2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4916637.png)
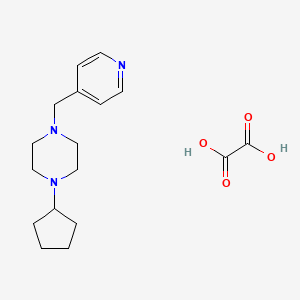
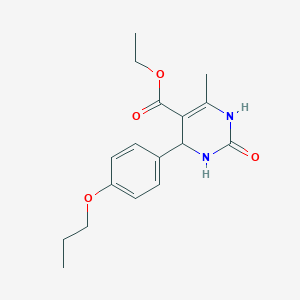
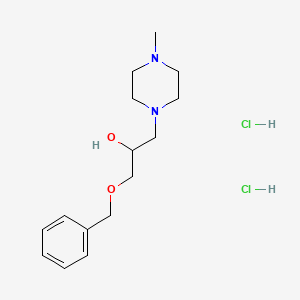
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4916660.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B4916666.png)
![4-Benzyl-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4916674.png)
![4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoic acid](/img/structure/B4916690.png)
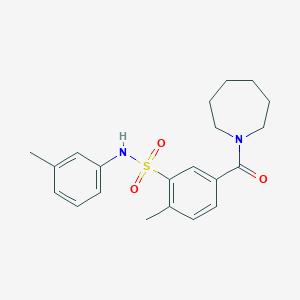
![(E)-3-[4-(5-heptylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B4916711.png)
![3-(1,3-Benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4916717.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4916734.png)
